molecular formula C19H23N3O6S B2763107 4,5-dimethoxy-N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-nitrobenzamide CAS No. 899744-67-3

4,5-dimethoxy-N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-nitrobenzamide

Cat. No.: B2763107
CAS No.: 899744-67-3
M. Wt: 421.47
InChI Key: AVEUIGBKQIYDAS-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-nitrobenzamide is a synthetic organic compound that belongs to the class of nitrobenzamides. These compounds are known for their diverse applications in medicinal chemistry and materials science due to their unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethoxy-N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-nitrobenzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration: Introduction of the nitro group to the benzene ring.

    Methoxylation: Substitution of hydrogen atoms with methoxy groups on the benzene ring.

    Amidation: Formation of the amide bond by reacting the nitrobenzene derivative with an appropriate amine.

    Morpholine Addition: Introduction of the morpholino group.

    Thiophene Addition: Attachment of the thiophene ring to the ethyl chain.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Precise temperature regulation to favor desired reactions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of advanced materials.

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-nitrobenzamide involves its interaction with specific molecular targets. This may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Disrupting specific biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethoxy-2-nitrobenzamide: Lacks the morpholino and thiophene groups.

    N-(2-Morpholinoethyl)-2-nitrobenzamide: Lacks the methoxy groups and thiophene ring.

    4,5-Dimethoxy-N-(2-(thiophen-2-yl)ethyl)-2-nitrobenzamide: Lacks the morpholino group.

Uniqueness

4,5-Dimethoxy-N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-nitrobenzamide is unique due to the presence of both morpholino and thiophene groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4,5-dimethoxy-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O6S/c1-26-16-10-13(14(22(24)25)11-17(16)27-2)19(23)20-12-15(18-4-3-9-29-18)21-5-7-28-8-6-21/h3-4,9-11,15H,5-8,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEUIGBKQIYDAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NCC(C2=CC=CS2)N3CCOCC3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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